5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione
Description
Properties
IUPAC Name |
5,7-dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-4-3-6-7(5(2)10-4)9(14)12-11-8(6)13/h3H,1-2H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYGBYCDRUETRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=N1)C)C(=O)NNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 5,7-dimethyl-2,3-dihydropyridine-4,6-dione with hydrazine hydrate, followed by cyclization to form the desired pyridazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine-1,4-dione derivatives, while substitution reactions can produce a variety of functionalized pyridazines.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. For instance, compounds derived from similar structures have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . This suggests that 5,7-dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione may possess similar antimicrobial properties.
Cytotoxicity Studies
Research has also explored the cytotoxic effects of related pyridazine derivatives on various cancer cell lines. For example, compounds structurally related to this compound were evaluated against human cancer cell lines such as A549 (lung cancer), DU145 (prostate cancer), and MDA-MB-231 (breast cancer) . These studies indicate that modifications in the pyridazine structure can lead to enhanced cytotoxicity against specific cancer types.
Therapeutic Potential
The unique structure of this compound positions it as a promising candidate for drug development in various therapeutic areas:
- Antimicrobial Agents : Given its potential efficacy against bacterial and fungal pathogens.
- Anticancer Drugs : Its cytotoxic properties suggest utility in targeting specific cancer types.
- Anti-inflammatory Agents : Similar compounds have demonstrated anti-inflammatory effects in preclinical models .
Case Studies
Several case studies have documented the synthesis and evaluation of derivatives based on the pyridazine framework:
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Thiophene- and EDOT-Substituted Derivatives
- TTT-Lum (5,7-Di-thiophen-2-yl-2,3-dihydro-thieno[3,4-d]pyridazine-1,4-dione): Substituents: Thiophene groups at positions 5 and 5. Oxidation Potential: 1.10 V (vs. Ag/AgCl) . Applications: Used in electropolymerization to form conductive polymers (e.g., PTTT-Lum) for electrochemical devices .
- ETE-Lum (5,7-Di-ethylenedioxythiophen-2-yl-2,3-dihydro-thieno[3,4-d]pyridazine-1,4-dione): Substituents: Electron-rich EDOT (3,4-ethylenedioxythiophene) groups. Oxidation Potential: 0.88 V (vs. Ag/AgCl), significantly lower than TTT-Lum due to EDOT’s electron-donating properties . Solubility: Enhanced solubility in both organic solvents (e.g., acetonitrile) and basic aqueous solutions, making it suitable for biological imaging .
Comparison with 5,7-Dimethyl Derivative: The methyl groups in 5,7-dimethylpyridazinedione lack the conjugated π-system of thiophene/EDOT, resulting in higher oxidation potentials (inferred to be >1.0 V) and reduced electrochemical activity. However, methyl substituents improve lipophilicity, which may enhance membrane permeability in biological systems .
Chlorophenyl- and Trimethyl-Substituted Analogs
- 6-(3-Chlorophenyl)-3,5,7-trimethyl-2H-pyrrolo[3,4-d]pyridazine-1,4-dione :
Its biological activity remains underexplored compared to COX/LOX-targeting analogs.
Electrochemical and Chemiluminescent Properties
Key Findings :
- The sodium salt derivative L-012 (8-amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4-dione) exhibits superior chemiluminescence in neutral pH, enabling real-time detection of reactive oxygen species (ROS) in mitochondria .
Antioxidant and Antimicrobial Effects
- 8-Amino-5-chloro-7-phenylpyrido[3,4-d]pyridazine-1,4-dione: Demonstrates potent superoxide, peroxynitrite, and hydrogen peroxide scavenging in cell-free systems .
- 5-Substituted pyrrolo[1,2-b]pyridazines : Inhibit lipid peroxidation in vitro, with EC₅₀ values <10 μM .
Methyl groups may enhance lipophilicity, improving bioavailability but possibly reducing solubility.
Key Insights :
Biological Activity
5,7-Dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione (CAS No. 119416-33-0) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by a fused pyridazine and pyridine ring system with two methyl substituents at positions 5 and 7. Its molecular formula is with a molecular weight of 191.19 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may inhibit various enzymes or receptors involved in disease pathways. Although detailed mechanisms are still under investigation, preliminary studies suggest potential roles in:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. For instance, derivatives of similar structures have been evaluated for their cytotoxic effects against various cancer cell lines such as A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast) .
- Enzyme Inhibition : It may act as an inhibitor for certain kinases or enzymes involved in tumor growth and metastasis, although specific targets remain to be fully elucidated.
Anti-inflammatory Activity
Research into related pyridazine derivatives has indicated potential anti-inflammatory properties through dual inhibition of COX-1 and COX-2 enzymes. This mechanism could be relevant for the therapeutic applications of this compound in managing inflammatory conditions .
Comparative Analysis with Similar Compounds
Comparative studies highlight the uniqueness of this compound among its peers:
| Compound Type | Biological Activity |
|---|---|
| Pyrido[2,3-d]pyrimidine Derivatives | Anticonvulsant and antidepressant activities |
| Pyrazolo[3,4-d]pyrimidine Derivatives | CDK2 inhibitors and anticancer agents |
| 5,7-Dimethyl-Pyridazine Derivatives | Potential anticancer and anti-inflammatory activities |
The presence of methyl groups at positions 5 and 7 may enhance the compound's reactivity and biological efficacy compared to other derivatives lacking such substitutions .
Q & A
Basic: What is the standard synthetic methodology for preparing 5,7-dimethyl-2,3-dihydropyrido[3,4-d]pyridazine-1,4-dione?
Answer:
The compound is synthesized via a four-step, metal-free protocol starting from methyl ketones. Key steps include:
Formation of 3-(dimethylamino)-1-substituted-prop-2-en-1-ones from methyl ketones.
Microwave-assisted [2+2] cycloaddition with dimethyl acetylenedicarboxylate.
Cyclization with ammonia or hydroxylamine to yield pyridine-4,5-dicarboxylates.
Final cyclization with hydrazine hydrate to form the pyridazinedione core.
Yields range from 74% for aryl-substituted derivatives (e.g., 7-phenyl) under optimized conditions (90°C, 12 h) .
Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?
Answer:
- NMR : Key signals include δ 8.35 (s, 8-CH) and 9.36 (s, 5-CH) in NMR, with aromatic carbons at δ 149.1 and 155.7 in NMR for the phenyl derivative .
- IR : Strong carbonyl stretches at 1648–1664 cm confirm the dione moiety .
- X-ray crystallography : Resolves substituent positioning (e.g., 3,5,7-trimethyl derivatives show planar pyridazine rings with methyl groups orthogonal to the plane) .
Advanced: How can researchers address contradictory yield data in synthetic protocols?
Answer:
Discrepancies in yields (e.g., 10% for 3,5,7-trimethyl derivatives vs. 74% for phenyl-substituted analogs) arise from steric/electronic effects. Mitigation strategies include:
- Optimizing cyclization conditions : Prolonged reflux (24–48 h) for sterically hindered substrates.
- Microwave assistance : Enhances reaction efficiency for electron-deficient intermediates .
- Purification : Use of cold acetonitrile washes to isolate crystalline products .
Advanced: What computational methods are employed to study electronic properties and reactivity?
Answer:
- Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps (e.g., 4.2 eV for methyl derivatives) and charge distribution, guiding electrophilic substitution sites .
- Intrinsic Reaction Coordinate (IRC) analysis : Maps transition states during cyclization steps .
- Crystal structure validation : ORTEP-3 software confirms bond lengths and angles (e.g., C–N = 1.34 Å in pyridazine rings) .
Advanced: How is this compound applied in chemiluminescence studies?
Answer:
Derivatives like L-012 (8-amino-5-chloro-7-phenyl analog) are used as chemiluminescent probes due to:
- Enhanced luminescence : Stronger signal vs. luminol in neutral pH, ideal for cellular ROS detection (e.g., superoxide, HO) .
- Biological compatibility : L-012 detects peroxynitrite in mitochondria with a detection limit of 10 nM .
- Imaging applications : Coupled with horseradish peroxidase (HRP) for real-time glucose/cholesterol monitoring in cell cultures .
Advanced: How can structural modifications enhance biological activity?
Answer:
- Substituent effects : 5,7-Dimethyl groups improve metabolic stability vs. unsubstituted analogs (e.g., 3.5-fold longer half-life in plasma) .
- N-acylhydrazone derivatives : Show dual COX/LOX inhibition (IC = 0.8 µM for COX-2) by mimicking natural dipodazine scaffolds .
- Antioxidant activity : Pyridazine derivatives inhibit lipid peroxidation (IC = 12 µM in TBARS assays) via radical scavenging .
Advanced: How should researchers resolve spectral data contradictions for substituted derivatives?
Answer:
- Variable temperature NMR : Resolves peak splitting in hindered derivatives (e.g., cyclopentenyl groups show dynamic effects at 25°C) .
- Isotopic labeling : -enriched analogs clarify nitrogen coupling patterns in - HMBC spectra .
- Cross-validation : Compare IR carbonyl stretches (Δν < 10 cm) with X-ray bond lengths (C=O = 1.21–1.23 Å) .
Advanced: What strategies link structural features to observed bioactivity?
Answer:
- QSAR modeling : Correlates logP values (e.g., 1.8 for methyl derivatives) with membrane permeability .
- Crystal structure-activity : Planar pyridazine rings enhance π-stacking with enzyme active sites (e.g., COX-2 Arg120 residue) .
- Electron-deficient cores : Increase reactivity with thiols (e.g., glutathione), modulating antioxidant vs. pro-oxidant effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
